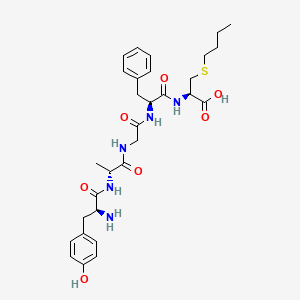
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester: is a synthetic peptide compound with the molecular formula C30H41N5O7S . This compound is characterized by its unique sequence of amino acids, which includes tyrosine, alanine, glycine, phenylalanine, and cysteine, with a butyl ester modification on the cysteine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The cysteine residue in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its interactions with enzymes and receptors.
- Used in the development of peptide-based drugs and therapeutic agents .
Medicine:
- Potential applications in drug delivery systems.
- Explored for its role in modulating biological pathways .
Industry:
- Utilized in the production of specialized biochemical reagents.
- Employed in the synthesis of complex peptide-based materials .
Mechanism of Action
The mechanism of action of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The butyl ester modification enhances its stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Tyrosyl-alanylglycyl-phenylalanyl-cysteine: Lacks the butyl ester modification.
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-methyl ester: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness:
- The butyl ester modification in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester provides enhanced stability and bioavailability compared to its analogs.
- Its specific amino acid sequence allows for unique interactions with biological targets, making it a versatile compound in research .
Properties
CAS No. |
94492-35-0 |
|---|---|
Molecular Formula |
C30H41N5O7S |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-3-4-14-43-18-25(30(41)42)35-29(40)24(16-20-8-6-5-7-9-20)34-26(37)17-32-27(38)19(2)33-28(39)23(31)15-21-10-12-22(36)13-11-21/h5-13,19,23-25,36H,3-4,14-18,31H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t19-,23+,24+,25+/m1/s1 |
InChI Key |
TXGUDNOINHXEMY-RYCFVGSHSA-N |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


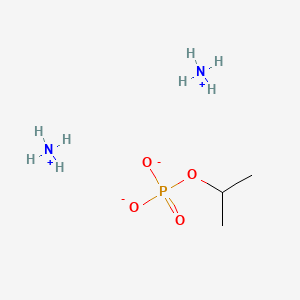
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
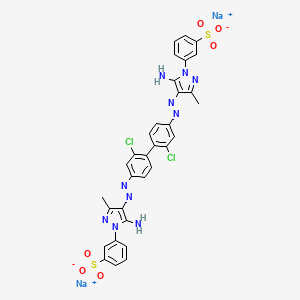
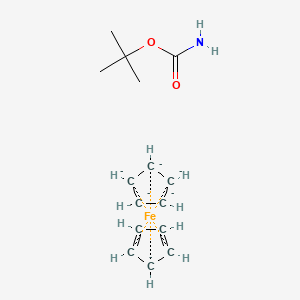
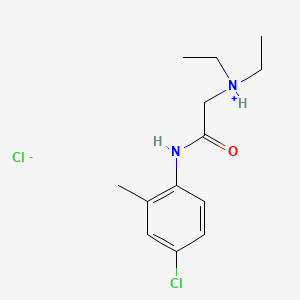
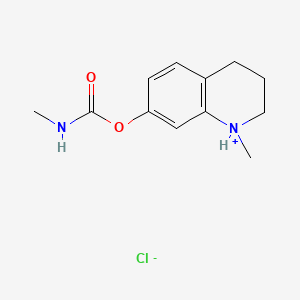
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
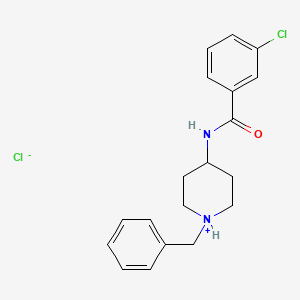
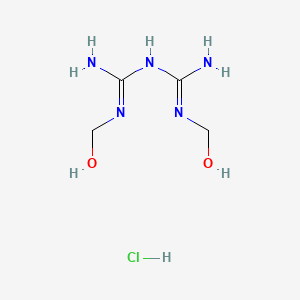
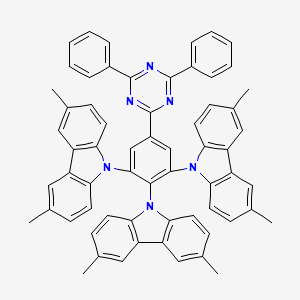
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
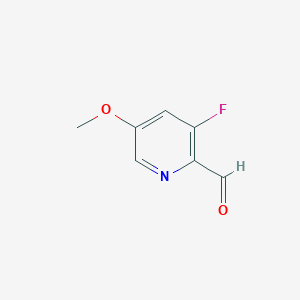
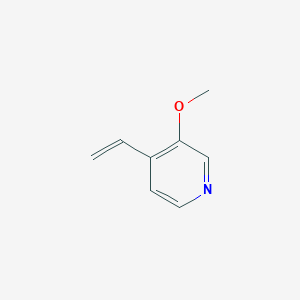
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
